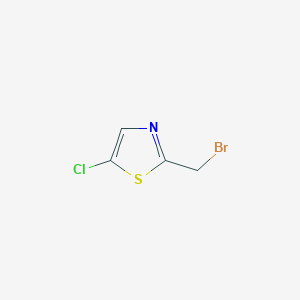
(2-Iodoethyl)dimethylamine
Overview
Description
(2-Iodoethyl)dimethylamine is an organic compound with the molecular formula C4H10IN It is characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Iodoethyl)dimethylamine can be synthesized through a quaternization reaction. This involves reacting dimethylamine with 2-iodoethylethene (a vinylic halide). The reaction conditions typically require a controlled environment to ensure the proper attachment of the iodoethyl group to the nitrogen atom, forming the quaternary ammonium cation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques would be essential to achieve industrial-grade quality.
Types of Reactions:
Substitution Reactions: The iodide group in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Quaternization Reactions: As mentioned earlier, the compound can be synthesized through quaternization, which involves the formation of a quaternary ammonium cation.
Common Reagents and Conditions:
Nucleophiles: Chloride (Cl-) and hydroxide (OH-) ions are commonly used in substitution reactions.
Reaction Conditions: Controlled temperature and solvent conditions are crucial to ensure the desired reaction pathway and product formation.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include compounds where the iodide group is replaced by other functional groups such as chloride or hydroxide.
Scientific Research Applications
(2-Iodoethyl)dimethylamine has several applications in scientific research:
Chemical Sensing: Dimethylamine, a related compound, plays a crucial role in biochemical effects on human genetic cells.
Radiopharmaceutical Applications: Dimethylamine is a common component in the chemical structure of numerous drugs.
Mechanism of Action
The mechanism of action of (2-Iodoethyl)dimethylamine in biological systems is not well-documented. it is likely that the compound interacts with molecular targets through its quaternary ammonium cation, which can engage in ionic interactions with various biomolecules. The iodide group may also play a role in facilitating these interactions.
Comparison with Similar Compounds
Dimethylamine: A related compound that plays a crucial role in biochemical effects on human genetic cells.
Trimethylamine: Another related compound with similar chemical properties but different applications.
By understanding the properties, preparation methods, and applications of (2-Iodoethyl)dimethylamine, researchers can explore its potential in various scientific fields, contributing to advancements in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-iodo-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10IN/c1-6(2)4-3-5/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJDAFVWXFTRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one](/img/structure/B3269130.png)













